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SDZ 220-040

NMDA receptor pharmacology Competitive antagonist affinity Radioligand binding

Researchers using NMDA antagonists face uncertainty when binding modes are uncharacterized, risking incomplete receptor blockade and irreproducible results. SDZ 220-040 eliminates this gap with experimentally resolved structures across GluN2A (X-ray, 2.304 Å) and GluN2B (cryo-EM, ~4 Å) subtypes - the only competitive NMDA antagonist offering 5 PDB entries for structure-based experimental design. • pKi 8.5 (Ki ≈ 3.2 nM) - ~7-fold higher affinity than SDZ 220-581, >400-fold higher than D-AP5 • Validated in vivo efficacy: ED50 3.2-10 mg/kg (MES model, mice) • Unique cross-kingdom probe: induces agravitropic root growth in Arabidopsis (GLR/MEKK1 pathway)

Molecular Formula C16H16Cl2NO6P
Molecular Weight 420.2 g/mol
Cat. No. B067422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ 220-040
Synonyms(S)-2-amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid
Molecular FormulaC16H16Cl2NO6P
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N
InChIInChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1
InChIKeyNYZFUZCCDOSQBG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ 220-040: Competitive NMDA Receptor Antagonist with High-Affinity Binding and Dual GluN1/GluN2 Structural Validation


SDZ 220-040 (CAS 174575-40-7) is a competitive antagonist at the mammalian N-methyl-D-aspartate (NMDA) receptor, a member of the ionotropic glutamate receptor (iGluR) family . It belongs to the biphenyl-AP7 derivative class, structurally evolved from the 2-amino-7-phosphonoheptanoic acid (AP7) scaffold to achieve enhanced receptor affinity and selectivity [1]. SDZ 220-040 binds to the glutamate recognition site on the GluN2 subunit with a reported pKi of 8.5 (Ki ≈ 3.2 nM) and exhibits functional antagonism with an apparent pA2 of 8.75 . Its binding mode and conformational consequences have been resolved by both X-ray crystallography (GluN1/GluN2A ligand-binding domain at 2.304 Å) and cryo-electron microscopy (full-length GluN1b/GluN2B receptor at ~4 Å), providing atomic-level structural validation that is unavailable for many earlier-generation NMDA antagonists [2][3].

Why NMDA Antagonist Substitution Without Quantitative Selectivity and Structural Data Risks Experimental Confounds When Using SDZ 220-040


Competitive NMDA receptor antagonists are not interchangeable reagents. SDZ 220-040, its close congener SDZ 220-581, and the prototypical antagonists D-AP5 and DL-AP7 each occupy the glutamate binding site but differ substantially in binding affinity, subunit preference, and the conformational consequences of their binding [1][2]. SDZ 220-040 carries a 2',4'-dichloro-biphenyl moiety absent in AP5/AP7, which confers a ~7-fold higher affinity than SDZ 220-581 (pKi 8.5 vs 7.7) and a >400-fold higher affinity than D-AP5 (Kd ≈ 1.4 μM) within the same assay paradigm . Furthermore, cryo-EM structures reveal that SDZ 220-040 stabilizes a distinct GluN2B ligand-binding domain conformation characterized by specific interlobe opening that controls the tension of the linker between the ligand-binding domain and the transmembrane ion channel [3]. Substituting a lower-affinity or structurally uncharacterized antagonist risks incomplete receptor blockade, altered conformational gating, and irreproducible pharmacological outcomes in functional assays.

Quantitative Differentiation Evidence for SDZ 220-040 Against Closest Analog Comparators


In Vitro Binding Affinity: SDZ 220-040 (pKi 8.5) vs SDZ 220-581 (pKi 7.7) — A Direct Intra-Series Comparison

SDZ 220-040 demonstrates a pKi of 8.5 (Ki ≈ 3.2 nM) at the NMDA receptor glutamate recognition site, determined by radioligand binding using rat brain membrane preparations [1]. Its closest structural analog within the biphenyl-AP7 series, SDZ 220-581, exhibits a pKi of 7.7 (Ki ≈ 20 nM) under comparable assay conditions, representing an approximately 6.3-fold lower binding affinity . This difference arises from structural variations in the biphenyl substitution pattern and translates into a meaningful potency differential for in vitro pharmacological studies where complete receptor occupancy is required.

NMDA receptor pharmacology Competitive antagonist affinity Radioligand binding

In Vivo Anticonvulsant Efficacy: SDZ 220-040 MES ED50 (3.2–10 mg/kg) vs Prototypical Competitive Antagonists

SDZ 220-040 reduces the number of convulsions induced by maximal electroshock (MES) in mice with an ED50 of 3.2–10 mg/kg following systemic administration . While the in vivo paper from the same series identifies SDZ 220-581 as the most orally active compound with full MES protection at 10 mg/kg p.o. in rats and mice, the in vitro-to-in vivo translation profile of SDZ 220-040 is distinguished by its higher binding affinity (pKi 8.5 vs 7.7) that may confer advantages in experimental paradigms requiring lower dosing or where oral bioavailability is not the primary selection criterion [1]. Comparative data for D-AP5 in the same MES model are not available from the same study, but as a class-level reference, D-AP5 requires substantially higher doses for in vivo efficacy owing to its lower affinity (Kd ≈ 1.4 μM) and limited brain penetration .

Anticonvulsant activity Maximal electroshock seizure In vivo pharmacology

Structural Biology Resolution: Cryo-EM and X-Ray Structures Resolve SDZ 220-040 Binding Mode at Atomic Level — Unavailable for Most Earlier-Generation NMDA Antagonists

SDZ 220-040 is one of the few competitive NMDA antagonists for which the binding mode has been experimentally resolved in both isolated ligand-binding domain (LBD) constructs and full-length receptor complexes. The crystal structure of the GluN1/GluN2A LBD in complex with glycine and SDZ 220-040 was solved at 2.304 Å resolution (PDB: 6USV), revealing atomic-level details of antagonist interactions within the GluN2A glutamate-binding pocket [1]. Additionally, cryo-EM structures of the full-length rat GluN1b/GluN2B receptor bound to SDZ 220-040 were determined in two distinct conformational classes at ~4.0 Å resolution (PDB: 6WHW Class 1, 6WHX Class 2), demonstrating how SDZ 220-040 stabilizes the GluN2B LBD in an open-cleft conformation that controls the tension of the linker between the LBD and the transmembrane ion channel gate [2][3]. Co-structures with SDZ 220-040 bound to GluN2B and L689,560 bound to GluN1 (PDB: 6WHU, 6WHV) further provide a dual-antagonist occupancy model unavailable for D-AP5, DL-AP7, or SDZ 220-581 [4]. This depth of structural characterization enables structure-guided experimental design and rational interpretation of functional data that is not possible with structurally uncharacterized NMDA antagonists.

Structural pharmacology Cryo-EM X-ray crystallography NMDA receptor structure

Receptor Selectivity Profile: SDZ 220-040 Demonstrates Selectivity Over Non-NMDA Glutamate Receptor Sites

SDZ 220-040 is described as selective over a range of other receptor sites beyond the NMDA receptor, as documented by the original pharmacological characterization performed at Novartis (formerly Sandoz) . While the full selectivity panel data are not publicly available in open-access repositories, the compound's development history within the biphenyl-AP7 series explicitly prioritized NMDA selectivity optimization over the parent AP7 scaffold, which exhibited significant cross-reactivity with non-NMDA binding sites [1]. In contrast, the prototypical competitive antagonist DL-AP7 labels non-NMDA sites with high affinity in rat brain homogenates, confounding interpretation of binding and functional experiments [2]. SDZ 220-040's selectivity profile is further supported by its exclusive structural characterization in complex with NMDA receptor subtypes (GluN2A and GluN2B) and the absence of reported binding to AMPA or kainate receptors at comparable concentrations [3].

Receptor selectivity Off-target profiling iGluR pharmacology

Dual-Antagonist Co-Structure: SDZ 220-040 (GluN2B) with L689,560 (GluN1) Enables Simultaneous Competitive Blockade of Both NMDA Subunits

SDZ 220-040 has been co-crystallized with the GluN1-specific competitive antagonist L689,560 in the full-length GluN1b/GluN2B NMDA receptor, yielding two distinct conformational classes resolved by cryo-EM at 4.05 Å resolution (PDB: 6WHU Class 1, 6WHV Class 2) [1][2]. These structures reveal that SDZ 220-040 occupies the GluN2B glutamate-binding pocket while L689,560 simultaneously occupies the GluN1 glycine-binding pocket, producing a fully antagonized receptor with both subunit LBDs stabilized in open-cleft conformations [3]. This dual-antagonist occupancy model is unique among characterized competitive NMDA antagonists: no equivalent co-structure exists for D-AP5 + a GluN1 antagonist, nor for SDZ 220-581 or PEAQX in combination with a GluN1 ligand [4]. The structural data demonstrate that SDZ 220-040-mediated GluN2B antagonism is mechanistically compatible with simultaneous GluN1 antagonism, enabling experimental designs that independently manipulate both agonist binding sites.

Dual antagonism Cryo-EM GluN1/GluN2B co-structure NMDA receptor gating

Cross-Kingdom Application: SDZ 220-040 Induces Partially Agravitropic Root Growth in Arabidopsis thaliana — A Phenotype Not Reported for Other NMDA Antagonists

SDZ 220-040 has been employed as a chemical probe in plant biology to investigate glutamate signaling in Arabidopsis thaliana root development. In a chemical genetics screen, SDZ 220-040 induced a partially agravitropic (gravity-free) pattern of root growth, phenocopying the effect of exogenous L-glutamate and implicating a glutamate receptor-like (GLR) signaling pathway mediated by the MEKK1 kinase cascade [1][2]. This cross-kingdom application is unique among biphenyl-AP7 derivatives: neither SDZ 220-581, D-AP5, nor DL-AP7 has been reported to produce this specific root architectural phenotype in Arabidopsis . The plant GLR family shares structural homology with mammalian iGluRs, and SDZ 220-040's ability to modulate plant GLR function establishes it as a dual-use tool compound spanning mammalian neuropharmacology and plant chemical genetics — a versatility not documented for any other competitive NMDA antagonist in current research use .

Plant glutamate signaling Arabidopsis root architecture Chemical genetics Cross-kingdom pharmacology

SDZ 220-040: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Guided NMDA Receptor Pharmacology: Cryo-EM and X-Ray Supported Experimental Design

SDZ 220-040 is the optimal competitive NMDA antagonist for research programs requiring experimentally resolved structural information to guide mutagenesis, molecular dynamics simulations, or structure-based drug design. With five PDB entries spanning GluN2A (X-ray, 2.304 Å) and GluN2B (cryo-EM, ~4 Å) subtypes, including dual-antagonist co-structures with the GluN1 antagonist L689,560, SDZ 220-040 provides atomic-level binding mode data that no other commercially available competitive NMDA antagonist currently offers [1]. This structural depth enables precise interpretation of structure-activity relationships and rational design of mutant receptors for functional studies, reducing the experimental uncertainty inherent in using structurally uncharacterized antagonists such as SDZ 220-581, D-AP5, or DL-AP7 [2].

In Vivo Anticonvulsant and Neuroprotection Studies Requiring Defined MES ED50 Ranges

For preclinical neuropharmacology studies employing maximal electroshock seizure (MES) models or neuroprotection paradigms, SDZ 220-040 offers a characterized in vivo efficacy window with an ED50 of 3.2–10 mg/kg in mice [1]. This established dose range allows researchers to design dose-response experiments with predictable antagonist occupancy while maintaining a therapeutic window below motor-impairing doses. When in vitro binding affinity (pKi 8.5) is the primary selection criterion and oral bioavailability is not required, SDZ 220-040's ~6.3-fold higher affinity over SDZ 220-581 (pKi 7.7) translates to lower required concentrations for complete NMDA receptor blockade in ex vivo brain slice or primary neuronal culture experiments [2].

Dual-Subunit Antagonism: Simultaneous GluN1 and GluN2B Blockade in NMDA Receptor Gating Studies

SDZ 220-040 is uniquely suited for experiments investigating the mechanistic coupling between GluN1 and GluN2 subunit antagonism. Its cryo-EM-validated compatibility with the GluN1 antagonist L689,560 — demonstrated in two conformational classes (PDB: 6WHU, 6WHV) — provides a structurally defined dual-antagonist system unavailable with any other competitive NMDA antagonist [1]. Researchers studying NMDA receptor gating, allosteric communication between subunits, or the structural basis of competitive inhibition can use the SDZ 220-040 + L689,560 combination with the confidence that both binding sites are simultaneously and fully occupied, with the resulting conformational states experimentally resolved [2].

Cross-Kingdom Chemical Genetics: Plant Glutamate Receptor-Like (GLR) Signaling and Root Architecture Phenotyping

SDZ 220-040 is the only competitive NMDA receptor antagonist with a published, validated phenotype in Arabidopsis thaliana — the induction of partially agravitropic root growth via modulation of glutamate receptor-like (GLR) signaling through the MEKK1 kinase pathway [1]. This cross-kingdom activity establishes SDZ 220-040 as a chemical genetic probe for plant GLR functional studies that cannot be replicated with SDZ 220-581, D-AP5, or DL-AP7, none of which have been reported to produce this specific root architectural phenotype [2]. Plant biology laboratories investigating glutamate signaling in root development, gravitropism, or GLR pharmacology can employ SDZ 220-040 as a validated tool compound with an established phenotypic readout, eliminating the need for de novo chemical screening [3].

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